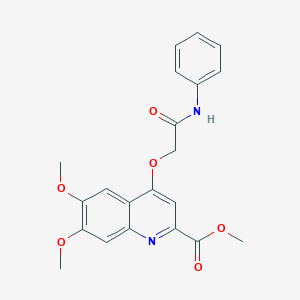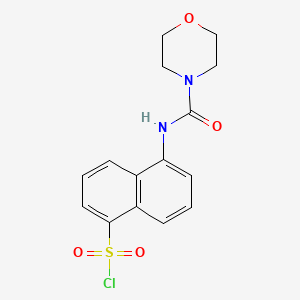
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl Chloride is a chemical compound with the molecular formula C15H15ClN2O4S and a molecular weight of 354.81 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthalene ring, which is a type of aromatic hydrocarbon, attached to a sulfonyl chloride group and a morpholine-4-carbonylamino group .Chemical Reactions Analysis
While specific chemical reactions involving 5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl Chloride are not available, similar compounds like dansyl chloride are known to react with primary amino groups in both aliphatic and aromatic amines to produce stable fluorescent sulfonamide adducts .Physical And Chemical Properties Analysis
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl Chloride is a solid substance . Its predicted melting point is 227.72°C, and its predicted boiling point is approximately 600.2°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is n20D 1.67 .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry : Białek et al. (2013) explored the supramolecular chemistry of potent diphosphonic tectons, which included naphthalene-1,5-diphosphonic acid and its derivatives. This research highlights the potential of naphthalene-based compounds in creating diverse structural motifs in crystal engineering and supramolecular chemistry (Białek et al., 2013).
Chemical Reaction Studies : Boyle (1966) studied the reaction of dimethylsulfoxide and 5-dimethyl aminonaphthalene-1-sulfonyl chloride, which is closely related to the compound . The study provides insights into the chemical behavior and reaction mechanisms of naphthalene-sulfonyl chloride derivatives (Boyle, 1966).
Organic Synthesis and Biological Evaluation : Zask et al. (1990) synthesized a series of naphthalene-sulfonyl derivatives, demonstrating the utility of these compounds in the development of new therapeutic agents. The study evaluated the antihyperglycemic activity of these derivatives, revealing their potential in medicinal chemistry (Zask et al., 1990).
Nucleophilic Reactions in Chemistry : Fei et al. (2001) investigated the nucleophilic reactions of naphthalene-based compounds, providing valuable data on the reactivity and potential applications of these compounds in various chemical transformations (Fei et al., 2001).
Synthesis and Characterization of Complexes : Macías et al. (2002) conducted research on the synthesis and characterization of sulfonamides containing naphthalene-sulfonyl chlorides and their complexes. This study adds to the understanding of the complex formation capabilities of naphthalene derivatives in coordination chemistry (Macías et al., 2002).
Fluorescent Substrate Analogues : Skorka et al. (1981) described the synthesis of a fluorescent derivative of adenosine using a naphthalene-sulfonyl chloride derivative. This research has implications in biochemical studies, especially in the development of fluorescent probes for various biological applications (Skorka et al., 1981).
Eigenschaften
IUPAC Name |
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c16-23(20,21)14-6-2-3-11-12(14)4-1-5-13(11)17-15(19)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJANEZGJOPABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

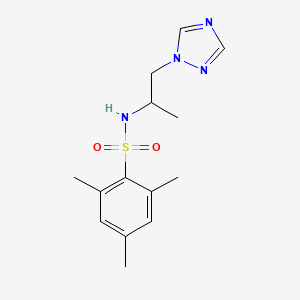
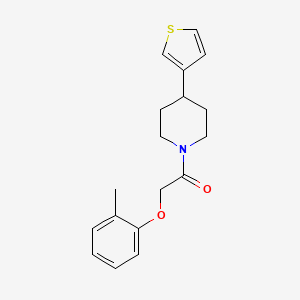
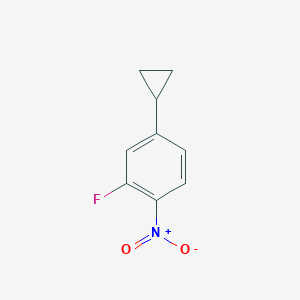
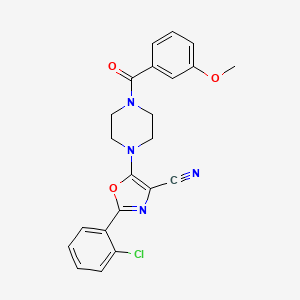
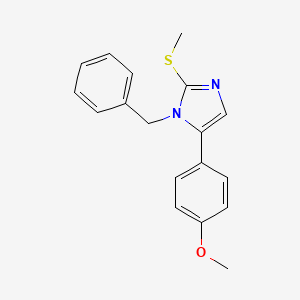
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)
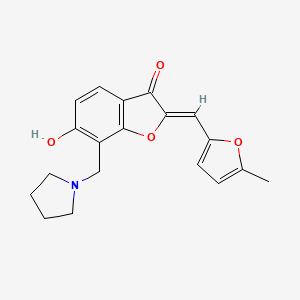
![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)
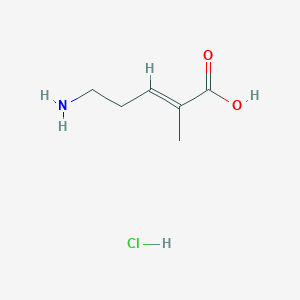
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)
